2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide
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Overview
Description
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Attachment of the Methoxyphenyl Group:
Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: Finally, the dichlorophenyl acetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds.
Medicine
Medicinally, the compound’s structure suggests potential as an antimicrobial or antifungal agent. Its triazole ring is a common motif in many drugs, indicating possible pharmacological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and dichlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 2-(4-Aminophenyl)-5-aminobenzimidazole
Uniqueness
Compared to these similar compounds, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide stands out due to its combination of a triazole ring with both methoxyphenyl and dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15Cl2N5O2S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
FYHCMOFNILXFBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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